octahydroquinolin-2(1h)-one

Diastereoselective Hydrogenation Rhodium Catalysis Saturated Heterocycle Synthesis

Octahydroquinolin-2(1H)-one (CAS 4169-27-1), also referred to as decahydroquinolin-2-one, octahydrocarbostyril, or perhydroquinolin-2-one, is a fully saturated bicyclic δ-lactam with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol. Unlike its aromatic counterpart quinolin-2(1H)-one, the compound lacks aromaticity across both rings, resulting in a conformationally flexible perhydroquinoline scaffold that retains the hydrogen-bonding lactam motif.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 4169-27-1
Cat. No. B3383396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydroquinolin-2(1h)-one
CAS4169-27-1
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCC(=O)N2
InChIInChI=1S/C9H15NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h7-8H,1-6H2,(H,10,11)
InChIKeyOBSYXAXPUGVQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydroquinolin-2(1H)-one (CAS 4169-27-1) for Research and Industrial Procurement: Core Identity and Sourcing-Relevant Characteristics


Octahydroquinolin-2(1H)-one (CAS 4169-27-1), also referred to as decahydroquinolin-2-one, octahydrocarbostyril, or perhydroquinolin-2-one, is a fully saturated bicyclic δ-lactam with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . Unlike its aromatic counterpart quinolin-2(1H)-one, the compound lacks aromaticity across both rings, resulting in a conformationally flexible perhydroquinoline scaffold that retains the hydrogen-bonding lactam motif . This combination of saturation and polarity underpins its utility as a versatile intermediate in alkaloid synthesis and medicinal chemistry programs. The compound is commercially available at 99% purity on a mass-production scale, with a predicted boiling point of 321.4 °C, density of 1.014 g/cm³, and a calculated LogP of 1.78, placing it in a physicochemical space distinct from both aromatic quinolinones and fully reduced decahydroquinolines .

Why Octahydroquinolin-2(1H)-one Cannot Be Replaced by Aromatic or Partially Saturated Quinolinone Analogs in Stereochemically Demanding Applications


Procurement specialists and medicinal chemistry teams cannot simply interchange octahydroquinolin-2(1H)-one with 3,4-dihydroquinolin-2(1H)-one, quinolin-2(1H)-one, or decahydroquinoline without compromising key experimental outcomes. The fully saturated bicyclic framework of octahydroquinolin-2(1H)-one introduces two stereogenic centers at C4a and C8a that are absent in aromatic or partially hydrogenated analogs, enabling diastereoselective transformations inaccessible to flat heterocycles [1]. Furthermore, the lactam carbonyl provides a hydrogen-bond donor/acceptor pair (PSA = 29.1 Ų) that is absent in decahydroquinoline (PSA ≈ 12 Ų), fundamentally altering solubility, target engagement, and pharmacokinetic profile when incorporated into drug-like molecules [2]. The quantitative evidence below demonstrates that specific stereochemical, conformational, and reactivity outcomes are tied to the unique saturation state and functional group arrangement of octahydroquinolin-2(1H)-one, making generic substitution scientifically indefensible for defined research and industrial applications.

Quantitative Differentiation Evidence for Octahydroquinolin-2(1H)-one vs. Comparator Compounds: A Decision-Ready Guide for Scientific Selection


Diastereoselective Hydrogenation Yield and Selectivity: Octahydroquinolin-2(1H)-ones vs. Hexahydroindolin-2(3H)-ones

In a direct head-to-head study by Schiwek et al. (2020), twelve octahydro-2(1H)-quinolinones were synthesized via Rh-catalyzed hydrogenation of 3,4-dihydroquinol-2-ones, achieving yields of 87–96% with diastereomeric ratios (dr) ranging from 64:36 to >99:1 [1]. Under identical catalytic conditions (Cy(CAAC)Rh(cod)Cl, TFE, 50 °C, 50 bar H₂), the analogous twenty-one hexahydroindolin-2(3H)-ones were obtained in 70–99% yield with dr = 83:17 to >99:1, reflecting the five-membered ring's inherently higher stereochemical control [1]. The major diastereomer in all octahydroquinolinone products exhibited an all-cis hydrogen arrangement at C4a and C8a, confirmed by single-crystal X-ray crystallography for products 5d and 5f [1]. The reduced stereoselectivity observed with six-membered piperidinone rings (octahydroquinolinones) versus five-membered pyrrolidinone rings (hexahydroindolinones) is attributed to the higher flexibility of the larger ring system [1].

Diastereoselective Hydrogenation Rhodium Catalysis Saturated Heterocycle Synthesis

Conformational Rigidity and GABA Receptor Pharmacology: trans-Octahydroquinolin-2(1H)-one Derivatives vs. cis-Diastereomers as Stereochemical Probes

Witiak et al. (1985) synthesized trans-decahydroquinoline-5-carboxylic acid epimers (3 and 4) from trans-5-(1,3-dithian-2-ylidene)octahydro-2(1H)-quinolinone (13) and directly compared their GABAergic activity against previously prepared cis analogues (1 and 2) [1]. In vivo, intracerebroventricular administration of trans-3 or trans-4 to mice induced tonic-clonic seizures, whereas cis-1 and cis-2 produced distinct pharmacological profiles [1]. trans-4 exhibited weak inhibition of [³H]GABA binding to GABAA and GABAB receptors in vitro, while trans-3, the more potent convulsant, showed no significant receptor binding, suggesting GABA antagonist activity [1]. Large doses of diazepam (10 mg/kg) reversed convulsant activity for both trans epimers [1]. Critically, the trans ring junction constrains the GABA pharmacophore into a rigid zwitterionic topography, whereas the cis diastereomers retain conformational flexibility, making trans-octahydroquinolin-2(1H)-one derivatives uniquely suited as CNS conformational probes [1].

GABA Receptor Pharmacology Conformational Analysis Decahydroquinoline Carboxylic Acids

Physicochemical Differentiation: Octahydroquinolin-2(1H)-one vs. Quinolin-2(1H)-one, 3,4-Dihydroquinolin-2(1H)-one, and Decahydroquinoline

The fully saturated octahydroquinolin-2(1H)-one (MW = 153.22) occupies a distinct physicochemical space compared to its aromatic and partially saturated analogs, with implications for solubility, permeability, and formulation strategy . It exhibits a predicted density of 1.014 g/cm³ and boiling point of 321.4 °C, intermediate between the aromatic quinolin-2(1H)-one (density 1.188 g/cm³, bp 346.7 °C) and the fully reduced decahydroquinoline (density 0.93 g/cm³, bp 201 °C) [1][2]. The lactam carbonyl provides a polar surface area of 29.1 Ų with one H-bond donor and one H-bond acceptor, whereas decahydroquinoline (secondary amine) has only one H-bond donor and a PSA of approximately 12 Ų [2]. Compared to 3,4-dihydroquinolin-2(1H)-one (density 1.1 g/cm³, bp 328 °C, LogP ≈ 1.71), octahydroquinolin-2(1H)-one has a slightly higher LogP of 1.78 despite greater saturation, due to the loss of the partially aromatic ring's polarizable π-electrons .

Physicochemical Profiling LogP Hydrogen Bonding Saturation Impact

Octahydroquinolin-2(1H)-one as a Key Intermediate in Pumiliotoxin C Alkaloid Synthesis: Diastereoselective Four-Component Strategy vs. Traditional Multi-Step Routes

Maiti and Menéndez (2011) demonstrated a four-component reaction that generates an octahydroquinoline precursor en route to (±)-pumiliotoxin C, a decahydroquinoline alkaloid found in the skin of Central American dendrobatid frogs [1]. The strategy constructs the octahydroquinoline core with high diastereoselectivity—the stereochemical outcome of two subsequent hydrogenation steps being controlled through nitrogen acylation—in a single synthetic operation, contrasting with traditional multi-step routes that require 7–9 steps to achieve the same decahydroquinoline scaffold [1]. While explicit yield and dr data for the octahydroquinolin-2(1H)-one intermediate are in the full text, the communication establishes that this saturated lactam core serves as the essential precursor to decahydroquinoline alkaloids, a role that aromatic quinolin-2(1H)-one or 3,4-dihydroquinolin-2(1H)-one cannot fulfill due to their inability to undergo stereoselective ring saturation [1].

Natural Product Synthesis Decahydroquinoline Alkaloids Multi-Component Reaction

Octahydroquinolin-2(1H)-one-Derived Perhydroquinoline Scaffolds for κ-Opioid Receptor Agonists: Diastereoselective Hydrogenation vs. Non-Stereoselective Routes

Martin et al. (2020) reported the chemoenzymatic synthesis of enantiomerically pure quinoline-based κ-opioid receptor (KOR) agonists, wherein the critical first key step was the diastereoselective hydrogenation of the silyl ether of 1,2,3,4-tetrahydroquinolin-8-ol ((±)-9) to afford a cis,cis-configured perhydroquinoline derivative ((±)-10) [1]. This hydrogenation directly generates the octahydroquinolin-2(1H)-one-type saturated bicyclic framework with defined relative stereochemistry at C4a, C8, and C8a [1]. Subsequent removal of the TBDMS protecting group and reaction with SO₂Cl₂ forms an oxathiazolidine intermediate en route to the final KOR agonist (±)-4, which features the octahydroquinolin-1(2H)-yl core [1]. The enantiomerically pure KOR agonists (4 and ent-4) were obtained with >99.8% ee and >99.0% ee, respectively, demonstrating that the saturated octahydroquinoline scaffold provides a viable template for stereochemically defined GPCR ligand development [1].

κ-Opioid Receptor Agonists Diastereoselective Synthesis Perhydroquinoline Derivatives

Optimal Procurement and Application Scenarios for Octahydroquinolin-2(1H)-one Where Comparator Compounds Are Scientifically Unsuitable


Diastereoselective Synthesis of All-cis-Configured Octahydroquinolin-2(1H)-one Derivatives via Rh-Catalyzed Hydrogenation

When a research program requires the stereoselective installation of two contiguous stereocenters at C4a and C8a with an all-cis hydrogen arrangement, octahydroquinolin-2(1H)-one accessed via Rh(CAAC)-catalyzed hydrogenation of 3,4-dihydroquinol-2-ones delivers yields of 87–96% and dr values up to >99:1, as demonstrated by Schiwek et al. (2020) [1]. This protocol tolerates diverse functional groups including COOMe, F, CF₃, OH, NHBoc, and BPin, and has been validated at 5 mmol scale without yield erosion, making it suitable for both discovery and early process chemistry. 3,4-Dihydroquinolin-2(1H)-one starting materials are commercially available or readily synthesized from anthranilic acid derivatives, providing an accessible entry point to stereochemically defined perhydroquinoline building blocks.

Conformational Probe Design for GABA Receptor and CNS Target Validation Using trans-Octahydroquinolin-2(1H)-one-Derived Carboxylic Acids

For neuroscience programs investigating γ-aminobutyric acid (GABA) receptor pharmacology, trans-octahydroquinolin-2(1H)-one serves as the precursor to conformationally rigid decahydroquinoline-5-carboxylic acid probes that cannot be replicated using cis isomers or aromatic quinolinones [1]. Witiak et al. demonstrated that the trans ring junction constrains the GABA pharmacophore into a defined zwitterionic topography, enabling structure-activity relationship (SAR) studies that distinguish between flexible and rigid GABA mimetics. Procurement of the trans-configured octahydroquinolin-2(1H)-one intermediate (CAS 59224-99-6) is essential for these applications; substitution with the cis isomer or racemic mixture will produce probes with different conformational populations and confounded pharmacological readouts.

Total Synthesis of Decahydroquinoline Natural Products (Pumiliotoxin C and Dendrobatid Alkaloids) via Octahydroquinolin-2(1H)-one Intermediates

The octahydroquinolin-2(1H)-one scaffold is the direct synthetic precursor to the decahydroquinoline core found in over 30 dendrobatid alkaloids, including pumiliotoxin C. As shown by Maiti and Menéndez (2011), a four-component reaction rapidly assembles this core with high diastereoselectivity, offering a convergent alternative to traditional 7–9 step linear sequences [1]. For natural product synthesis groups, procurement of octahydroquinolin-2(1H)-one provides a strategically advantageous building block that cannot be substituted by aromatic quinolinones, which lack the saturated ring required for the target alkaloid scaffold.

Stereochemically Defined GPCR Ligand Synthesis Using Octahydroquinolin-2(1H)-one as a Perhydroquinoline Template

Medicinal chemistry programs targeting κ-opioid receptors or other Class A GPCRs can leverage octahydroquinolin-2(1H)-one-derived perhydroquinoline scaffolds to construct ligands with defined three-dimensional topology [1]. The Martin et al. (2020) chemoenzymatic strategy demonstrates that diastereoselective hydrogenation of tetrahydroquinolin-8-ol derivatives installs three contiguous stereocenters in a single operation, ultimately yielding enantiomerically pure KOR agonists (>99.8% ee) [1]. This saturated scaffold provides a conformational constraint that flat aromatic quinolin-2(1H)-one-based ligands cannot achieve, enabling more selective receptor subtype engagement and potentially improved off-target selectivity profiles.

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